![molecular formula C20H15N3O3S B2660976 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 325694-36-8](/img/structure/B2660976.png)

2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

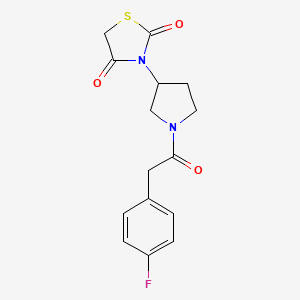

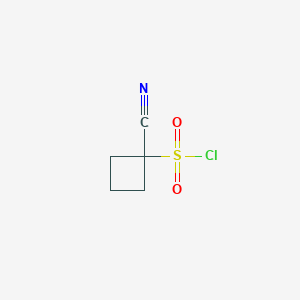

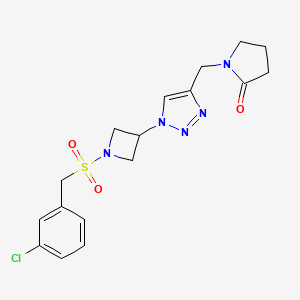

The compound “2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione” belongs to the family of isoindoline-1,3-dione derivatives, also known as phthalimides . These compounds are important in medicinal chemistry due to their presence in a wide array of bioactive molecules . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

Isoindoline-1,3-dione derivatives can be synthesized using various methods . One such method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex and variable . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindoline-1,3-dione derivatives, tricyclic isoindoline-1,3-dione derivatives have multiple rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions lead to the formation of three new C–C bonds and two new C aryl –O bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy . The data are reported as chemical shift in ppm (δ), integration area, multiplicity, and coupling constant (Hz) .Applications De Recherche Scientifique

Pharmaceuticals and Agrochemicals

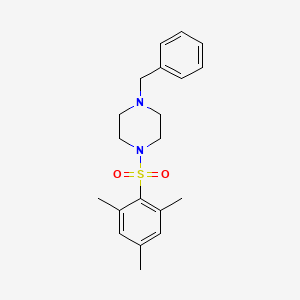

Imidazoles are key components in many pharmaceuticals and agrochemicals . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

2. Dyes for Solar Cells and Other Optical Applications Imidazoles have been used in research into dyes for solar cells and other optical applications . Their unique chemical properties make them suitable for these applications .

Functional Materials

Imidazoles are utilized in the development of functional materials . Their versatility and utility in various areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Catalysis

Imidazoles are also deployed in catalysis . Their unique chemical structure allows them to act as effective catalysts in various chemical reactions .

Anticancer Agents

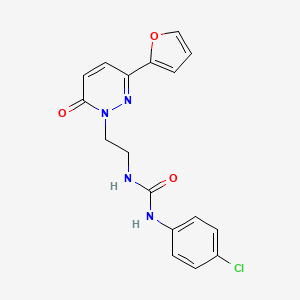

Isoindoline-1,3-dione derivatives, such as the compound , have been synthesized and investigated against blood cancer using K562 and Raji cell lines . They have shown inhibitory effects on the viability of cancer cells .

Treatment of Blood Disorders

The compound induced apoptosis and necrosis in Raji cells . This suggests that it could be used in the treatment of certain blood disorders .

Mécanisme D'action

Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

Orientations Futures

Isoindoline-1,3-dione derivatives have a broad potential for use in chemical production and clinical medicine . They have shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.

Propriétés

IUPAC Name |

2-[2-oxo-2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-2-11-27-20-21-15-9-5-6-10-16(15)23(20)17(24)12-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-10H,1,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFRVPLQFAPFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)

![N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2660895.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2660907.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2660911.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2660916.png)